5-(4-Chlorophenyl)iminofuran-2-one
Description
Structure
3D Structure
Properties
CAS No. |
19990-27-3 |
|---|---|
Molecular Formula |
C10H6ClNO2 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
5-(4-chlorophenyl)iminofuran-2-one |
InChI |
InChI=1S/C10H6ClNO2/c11-7-1-3-8(4-2-7)12-9-5-6-10(13)14-9/h1-6H |
InChI Key |
DOABKVLPQKLQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C2C=CC(=O)O2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 4 Chlorophenyl Iminofuran 2 One
Retrosynthetic Analysis of the Iminofuran-2-one Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by breaking them down into simpler, commercially available starting materials. youtube.comyoutube.com For the 5-iminofuran-2-one core, a primary disconnection can be made at the imine bond, suggesting a condensation reaction between a furan-2,5-dione or a related precursor and an appropriate amine. Another key disconnection involves the furanone ring itself, which can be conceptually broken down into acyclic precursors.
A common retrosynthetic strategy for 5-iminofuran-2-ones involves the disconnection of the C=N bond and the furanone ring. This leads to several potential synthetic pathways:
From 5-substituted furan-2,3-diones: One approach considers the reaction of a 5-substituted furan-2,3-dione with an amine. researchgate.net The furan-2,3-dione itself can be derived from various starting materials, including α-keto acids.
From acyclic precursors: A more fundamental disconnection breaks the furanone ring into acyclic components. For instance, a 4-oxo-2-enoic acid derivative and an amine could be envisioned as precursors that cyclize to form the iminofuranone ring.
This analytical approach provides a logical framework for designing and evaluating different synthetic routes to the target molecule.
Direct Synthesis Approaches for 5-(4-Chlorophenyl)iminofuran-2-one and its Analogues
Several direct synthetic methods have been successfully employed to construct the this compound scaffold and its derivatives. These methods offer varying degrees of efficiency, atom economy, and substrate scope.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, minimizing waste and simplifying purification processes. organic-chemistry.orgrug.nl Several MCRs have been adapted for the synthesis of iminofuranone derivatives.
A notable example is a three-component reaction involving an aryldiazonium salt, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), and an alkyl bromide, which can lead to the formation of aryl alkyl thioethers, precursors that could potentially be transformed into iminofuranones. organic-chemistry.org While not a direct synthesis of the target molecule, this highlights the versatility of MCRs in generating functionalized intermediates. More directly, isocyanide-based MCRs have proven to be particularly effective for synthesizing heterocyclic compounds, including iminofuran derivatives. mdpi.comnih.govnih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Aryldiazonium salt | DABCO bis(sulfur dioxide) | Alkyl bromide | Aryl alkyl thioether | organic-chemistry.org |
| Isocyanide | Dialkyl acetylenedicarboxylate (B1228247) | Carbonyl compound | 2-Iminofuran derivative | researchgate.net |
| Aldehyde | 1-(4-chlorophenyl)-3-methyl-5-pyrazolone | Malononitrile (B47326) | Pyrano[2,3-c]pyrazole | nih.gov |
Cyclization Reactions for Furanone and Iminofuranone Formation
Cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including furanones and iminofuranones. nih.govcolab.wsbeilstein-journals.org These reactions can be promoted by various reagents and conditions, leading to the desired cyclic structures from acyclic precursors.
Intramolecular cyclization of suitably functionalized open-chain compounds is a common and effective strategy. For instance, 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids can undergo intramolecular cyclization in acetic anhydride (B1165640) to yield 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids. chimicatechnoacta.ru Similarly, the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one has been used to synthesize a pyrrol-3-one derivative, demonstrating a related cyclization strategy. mdpi.com
Another approach involves the reaction of 5-(het)arylfuran-2,3-diones with N-(triphenyl-λ5-phosphanylidene)anilines, which yields 2-(arylimino)furan-3(2H)-ones. researchgate.net Furthermore, oxidative cyclization reactions provide another avenue to furanone synthesis. nih.gov
| Starting Material | Reagent/Condition | Product | Reference |
| 4-Aryl-4-oxo-2-thienylaminobut-2-enoic acids | Acetic anhydride | 2-{[5-Aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids | chimicatechnoacta.ru |
| 4-((4-Chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one | Base (KOH) | 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | mdpi.com |
| 5-(Het)arylfuran-2,3-diones | N-(Triphenyl-λ5-phosphanylidene)anilines | 2-(Arylimino)furan-3(2H)-ones | researchgate.net |
Catalyst-Free Synthetic Protocols
The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it reduces costs and environmental impact. Several catalyst-free reactions have been reported for the synthesis of heterocyclic compounds. rsc.orgrsc.org
For example, a catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles has been achieved through the ring-opening and intramolecular cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. rsc.org While this example does not directly produce an iminofuranone, it demonstrates the feasibility of catalyst-free cyclization reactions. Another relevant catalyst-free process is the reaction of alk-3-yn-1-ones with o-phenylenediamines, which can yield diversely substituted benzodiazepines and conjugated enaminones. rsc.org The principles of these catalyst-free methods could potentially be adapted for the synthesis of this compound.
Catalytic Difunctionalization of Alkenes under Visible Light Irradiation for Iminofuranones
Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool in organic synthesis. researchgate.netacs.orgsioc-journal.cnrsc.org This methodology allows for the activation of organic molecules through single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions.
A cost-effective and green method for synthesizing iminofuranones has been developed using visible light and the photocatalyst 2-bromoanthraquinone. researchgate.net This approach utilizes oxygen as the sole oxidant, avoiding the need for transition metals and strong oxidizing agents. The reaction involves the diastereoselective conversion of various 2-vinyl benzamides and alkenyl amides into functionalized iminoisobenzofuranones and iminofuranones. researchgate.net This catalytic difunctionalization of alkenes represents a modern and efficient strategy for accessing the iminofuranone core. researchgate.netsioc-journal.cnbohrium.com
Isocyanide-Based Multicomponent Reactions
Isocyanide-based multicomponent reactions (IMCRs) are a cornerstone of combinatorial chemistry and are particularly well-suited for the rapid synthesis of diverse heterocyclic scaffolds. mdpi.comnih.govnih.govbeilstein-journals.org The Ugi and Passerini reactions are the most prominent examples of IMCRs. mdpi.combeilstein-journals.org
In the context of iminofuranone synthesis, a zwitterion formed from an alkyl or aryl isocyanide and dialkyl acetylenedicarboxylate can react with various electrophiles to produce highly functionalized 2-iminofuran derivatives. researchgate.net When carbonyl compounds are used as the electrophile, this reaction provides a direct route to 2-iminofuran structures. researchgate.net The versatility of isocyanides as reactants in MCRs makes this a highly attractive strategy for generating libraries of iminofuranone analogs for further investigation. nih.gov
| Reaction Type | Key Reactants | Key Intermediate | Product Type | Reference |
| Ugi 4-CR | Ketone/Aldehyde, Amine, Carboxylic acid, Isocyanide | Nitrilium ion | α-Acylamino amide | mdpi.combeilstein-journals.org |
| Passerini 3-CR | Carbonyl compound, Carboxylic acid, Isocyanide | α-Adduct | α-Acyloxy carboxamide | beilstein-journals.org |
| Zwitterion Trapping | Isocyanide, Dialkyl acetylenedicarboxylate, Carbonyl compound | Zwitterionic species | 2-Iminofuran derivative | researchgate.net |
Green Chemistry Applications in Iminofuranone Synthesis
The principles of green chemistry, which encourage the use of sustainable and environmentally benign methodologies, are increasingly being applied to the synthesis of complex organic molecules. researchgate.netmdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sabangcollege.ac.inacs.org
Utilization of Deep Eutectic Solvents (DESs)
Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, offering a sustainable alternative to conventional volatile organic compounds (VOCs). analis.com.mymdpi.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (HBA) like a quaternary ammonium (B1175870) salt (e.g., choline (B1196258) chloride) and a hydrogen bond donor (HBD) such as urea (B33335), glycerol, or carboxylic acids. analis.com.myresearchgate.net The resulting mixture has a significantly lower melting point than its individual components. researchgate.netmdpi.com
The primary advantages of DESs in chemical synthesis include their low cost, low volatility, high thermal stability, biodegradability, and the ability to be easily prepared. analis.com.myresearchgate.net Furthermore, DESs can act as both the solvent and a catalyst, simplifying reaction procedures. mdpi.com
In the context of heterocyclic synthesis, DESs have proven effective. For instance, the synthesis of 2-amino imidazole (B134444) derivatives has been successfully conducted in a choline chloride/urea (ChCl/urea) eutectic mixture, which serves as a nature-inspired and environmentally friendly reaction medium. mdpi.com Similarly, substituted 2-mercaptoquinazolin-4(3H)-ones have been prepared with moderate to good yields using a choline chloride:urea (1:2) DES, which was identified as the most effective medium among twenty different DES combinations tested. mdpi.com These examples highlight the potential of DESs to serve as efficient and green media for the synthesis of iminofuranones like this compound, potentially reducing the reliance on hazardous organic solvents. The use of DESs aligns with the green chemistry principles of using safer solvents and promoting energy efficiency. mdpi.comacs.org
Table 1: Examples of Deep Eutectic Solvents in Heterocyclic Synthesis This table is generated based on data from analogous heterocyclic syntheses to illustrate the potential application of DESs.
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) | Application Example | Reference |
| Choline Chloride (ChCl) | Urea | 1:2 | Synthesis of 2-mercaptoquinazolin-4(3H)-ones | mdpi.com |
| Choline Chloride (ChCl) | Urea | 1:2 | Synthesis of 5-(4-chlorophenyl)-1,2-di-o-tolyl-1H-imidazole | mdpi.com |
| Choline Chloride (ChCl) | Ethylene Glycol (EG) | 1:2 | Porogen for monolithic capillary columns | analis.com.my |
| Choline Chloride (ChCl) | Methacrylic Acid (MAA) | 1:2 | Porogen for monolithic capillary columns | analis.com.my |
Chemical Reactivity and Derivatization Pathways of this compound
The this compound scaffold is characterized by high reactivity, making it a valuable intermediate for the synthesis of a variety of other compounds. The furanone ring is susceptible to reactions with nucleophiles, leading to ring-opening, which can be followed by subsequent recyclization to form new heterocyclic systems.
Ring Opening and Decyclization Reactions by Nucleophilic Reagents
The furanone ring in N-substituted 5-aryl-3-imino-3H-furan-2-ones is prone to attack by various nucleophiles. researchgate.net In these reactions, the nucleophilic reagent typically attacks the C2 carbon atom (the lactone carbonyl group) of the furan (B31954) ring, resulting in the cleavage and destruction of the furan system. researchgate.netresearchgate.net This decyclization process leads to the formation of acyclic structures. researchgate.net
For example, the reaction of N′-(5-aryl-2-oxofuran-3(2H)-ylidene)-benzhydrazides with alkylamines results in the opening of the oxofuran ring to yield N-alkyl-2-aroylhydrazinylidene-4-oxobutanamides. researchgate.net Similarly, the decyclization of related 2-{[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been observed upon treatment with aliphatic alcohols. chimicatechnoacta.ru The reaction of 3-(1,2-diphenyl-2-oxoethylidenehydrazino)-5-(4-chlorophenyl)-3H-furan-2-one with methanol (B129727) also leads to a decyclization product, the corresponding methyl ester of 2-(1,2-diphenyl-2-oxoethylidenehydrazino)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid. researchgate.net
These ring-opening reactions are a key feature of the chemistry of iminofurans, providing access to functionalized open-chain compounds that can serve as precursors for further transformations. researchgate.net
Recyclization to Structurally Diverse Heterocyclic Systems (e.g., Pyrroles, Pyrazoles, Pyridazines)
The acyclic intermediates generated from the ring-opening of iminofuranones are valuable precursors for synthesizing a variety of other heterocyclic systems through recyclization reactions.
Pyrroles: The recyclization of 5-aryl-3-arylimino-3H-furan-2-ones under the influence of cyanoacetic acid derivatives (esters, nitriles, and amides) leads to the formation of highly substituted pyrrole (B145914) derivatives. researchgate.net This transformation yields the corresponding esters, nitriles, and amides of (5E)-2-amino-1-aryl-4-oxo-5-(2-oxoethylidene)-1H-4,5-dihydropyrrole-3-carboxylic acids. researchgate.net The reaction proceeds via nucleophilic attack on the furanone, ring-opening, and subsequent intramolecular cyclization to form the new pyrrole ring.
Pyrazoles: Furan-2,3-diones, which are structurally related to iminofuranones, react with various hydrazines to yield pyrazole-3-carboxylic acid derivatives. researchgate.net A specific method has been developed for the synthesis of methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates, which involves the decyclization and recyclization of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides in methanol. researchgate.net This process provides a direct route to functionalized pyrazole (B372694) systems from furanone precursors.
Pyridazines: Cyclocondensation reactions of furan-2,3-diones with phenylhydrazine (B124118) can lead to the formation of pyrazolo[3,4-d]pyridazinone derivatives. researchgate.net In a related transformation, hydrazo derivatives formed from the reaction of diazonium salts with precursors like 2-(1-amino-2-cyanoethylidene)malonic acid esters can be cyclized into pyridazinones. uminho.pt These pyridazinones can then be further reacted to expand the heterocyclic system. uminho.pt
Table 2: Examples of Recyclization Reactions from Furanone Derivatives This table summarizes transformations of the general 5-aryl-iminofuranone scaffold or closely related structures.
| Starting Material Type | Reagent | Resulting Heterocycle | Reference |
| 5-Aryl-3-arylimino-3H-furan-2-one | Ethyl Cyanoacetate | Substituted Pyrrole | researchgate.net |
| N'-(5-Aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazide | Methanol | Substituted Pyrazole | researchgate.net |
| 5-Substituted Furan-2,3-dione | Phenylhydrazine | Pyrazolo[3,4-d]pyridazine | researchgate.net |
Condensation Reactions with Carbonyl Compounds
Carbonyl condensation reactions represent a fundamental class of carbon-carbon bond-forming reactions in organic chemistry. libretexts.orgmagritek.com These reactions typically involve the reaction of an enolate or another nucleophilic carbon with a carbonyl compound. organicchemistrydata.orgnumberanalytics.com
In the context of furanone chemistry, 5-aryl-2,3-dihydrofuran-2,3-diones undergo condensation with compounds containing an active methylene (B1212753) group, such as malononitrile and ethyl cyanoacetate. researchgate.net This reaction involves an initial nucleophilic attack by the active methylene compound on the lactone carbonyl group of the furandione. This leads to the formation of an acyclic intermediate, which can undergo further transformations. researchgate.net While this example involves a furan-dione, the reactivity principle is applicable to the carbonyl group present in this compound, suggesting its potential to react with suitable carbon nucleophiles.
Azocoupling Reactions
Azocoupling reactions involve the reaction of a diazonium salt with an electron-rich coupling component, such as an aromatic amine or a phenol, to form an azo compound (-N=N-). nih.govmdpi.com This reaction is a cornerstone of dye chemistry. nih.gov
Heterocyclic compounds can also serve as coupling partners. Specifically, 5-substituted furan-2(3H)-ones have been shown to react with diazonium salts derived from substituted anilines. researchgate.net The reaction results in azo coupling at the active methylene group (C4) of the furanone ring. The resulting products are found to exist as their more stable hydrazone tautomers. researchgate.net This reactivity provides a pathway to introduce the azo functional group, creating highly conjugated systems from the this compound core. The reaction is typically carried out by adding the diazonium salt solution to a solution of the coupling partner under controlled pH and temperature conditions. chemistry.ge
Spectroscopic Characterization and Structural Elucidation of 5 4 Chlorophenyl Iminofuran 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. Both one-dimensional and two-dimensional NMR experiments are employed to map out the connectivity and spatial relationships of the atoms in 5-(4-Chlorophenyl)iminofuran-2-one.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For instance, in related furan (B31954) derivatives, aromatic protons typically appear as multiplets in the downfield region, while protons on the furan ring show distinct signals. nih.gov
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the number of unique carbon environments. The signals for carbonyl carbons and carbons in the aromatic ring are particularly diagnostic. rsc.org
Here is a table summarizing typical ¹H and ¹³C NMR data for related structures:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | Multiple signals | 120-140 |
| Furan CH | Distinct signals | 100-150 |
| C=O | - | >160 |
| C-Cl | - | ~135 |
| C-N | - | ~150 |
Note: Specific chemical shifts for this compound require experimental data.
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOE)
Two-dimensional NMR techniques provide deeper insights by showing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. youtube.comyoutube.com This is crucial for assigning the signals observed in the one-dimensional spectra. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds apart. youtube.comyoutube.com This information is vital for piecing together the molecular skeleton by identifying longer-range connectivities, such as the link between the furanone ring and the chlorophenyl group. youtube.com
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments identify protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry and conformation of the molecule.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:
C=O (Lactone Carbonyl) Stretch: A strong absorption band is anticipated in the region of 1750-1735 cm⁻¹, which is characteristic of a five-membered lactone ring. vscht.cz
C=N (Imine) Stretch: The imine group should exhibit a stretching vibration in the range of 1690-1640 cm⁻¹.
C-O-C (Ether) Stretch: The ether linkage within the furanone ring will likely produce a strong band between 1300 and 1000 cm⁻¹. spectroscopyonline.com
Aromatic C=C Stretch: The presence of the chlorophenyl ring will give rise to several absorption bands in the 1600-1450 cm⁻¹ region.
C-Cl Stretch: A band in the lower frequency region, typically around 800-600 cm⁻¹, can be attributed to the carbon-chlorine bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. ijprajournal.com The spectrum is influenced by the presence of chromophores, which are parts of the molecule that absorb light.
For this compound, the extended conjugation involving the furanone ring, the imine group, and the chlorophenyl ring is expected to result in significant UV absorption. The position and intensity of the absorption maxima (λmax) can be influenced by the solvent used for the measurement. ijprajournal.com Generally, conjugated systems like this exhibit strong absorptions in the UV region, often extending into the visible range, which can impart color to the compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. miamioh.edu It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula. miamioh.edu The fragmentation pattern, which shows the masses of smaller charged fragments of the molecule, can provide valuable structural information. For instance, the loss of characteristic fragments like CO, Cl, or parts of the furanone ring can be observed.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a process that determines the percentage composition of elements like carbon (C), hydrogen (H), and nitrogen (N) in a compound. elementar.comvelp.com This technique is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the calculated values for the proposed molecular formula of this compound (C₁₀H₆ClNO₂). A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned formula. wmich.edu
| Element | Calculated Percentage | Found Percentage |
| Carbon (C) | 57.85% | (Experimental Data Required) |
| Hydrogen (H) | 2.91% | (Experimental Data Required) |
| Chlorine (Cl) | 17.08% | (Experimental Data Required) |
| Nitrogen (N) | 6.75% | (Experimental Data Required) |
| Oxygen (O) | 15.41% | (Experimental Data Required) |
X-ray Crystallography for Solid-State Molecular Architecture
The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray diffraction analysis. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
As of the latest literature surveys, a complete single-crystal X-ray diffraction study for this compound has not been reported. The inherent challenges in growing single crystals of sufficient quality for diffraction studies can often be a limiting factor in the full structural elucidation of a compound.
However, to provide insight into the likely solid-state architecture of the furanone core bearing a 4-chlorophenyl substituent, we can examine the crystallographic data of a closely related analogue, [5-(4-Chlorophenyl)-2-furyl]methanol . The crystal structure of this compound has been determined and its data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 915969. nih.gov Analysis of this structure offers valuable information on the spatial arrangement and intermolecular forces that could be expected in similar molecular frameworks.
The presence of the chlorine atom on the phenyl ring can also influence the crystal packing through halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region.
A summary of the crystallographic data for the analogue [5-(4-Chlorophenyl)-2-furyl]methanol is presented in the interactive table below.
| Parameter | Value |
| Empirical Formula | C₁₁H₉ClO₂ |
| Formula Weight | 208.64 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.862(1) |
| b (Å) | 10.598(2) |
| c (Å) | 15.398(3) |
| α (°) | 90 |
| β (°) | 94.75(3) |
| γ (°) | 90 |
| Volume (ų) | 952.1(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.456 |
Data obtained for the structural analogue [5-(4-Chlorophenyl)-2-furyl]methanol. nih.gov
The detailed bond lengths and angles within the furan ring and the 4-chlorophenyl group of the analogue provide a benchmark for theoretical calculations and for comparison with the eventual crystal structure of this compound. The solid-state architecture is a critical piece of the puzzle in understanding the structure-property relationships of this class of compounds.
Computational Chemistry and Theoretical Investigations of 5 4 Chlorophenyl Iminofuran 2 One
Quantum Chemical Calculations for Molecular Properties
Density Functional Theory (DFT) has been a primary tool for investigating the structural and electronic properties of 5-(4-chlorophenyl)iminofuran-2-one and related compounds. als-journal.comnih.govnih.gov DFT methods, such as B3LYP, are frequently used with various basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)) to optimize the molecular geometry and predict vibrational frequencies. als-journal.comnih.govepstem.net These calculations provide a detailed understanding of bond lengths, bond angles, and torsional angles in the ground state. nih.gov The approach of replacing the many-body problem with an independent electron problem that can be solved is a key aspect of DFT. abinit.org A good correlation between theoretical and experimental data, for instance in vibrational frequencies, validates the chosen computational model. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and kinetic stability of a molecule. acadpubl.eumalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's stability. acadpubl.eumalayajournal.org A smaller energy gap suggests a higher reactivity and the possibility of charge transfer within the molecule. acadpubl.eumalayajournal.org For related chlorophenyl compounds, the HOMO is often localized on the imidazole (B134444) and phenyl rings, acting as the electron donor, while the LUMO is situated on the imidazole and chloro-substituted phenyl ring, serving as the electron acceptor. acadpubl.eumalayajournal.org This distribution of electron density in the frontier orbitals is key to predicting the sites of electrophilic and nucleophilic attack.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.2822 |
| ELUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. epstem.net These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the molecule's ability to attract electrons, while chemical hardness indicates its resistance to deformation of electron density. epstem.net The global electrophilicity index measures the propensity of a species to accept electrons. These parameters are valuable for qualitatively understanding the chemical behavior of the compound.
Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, providing information about the charge distribution. wikipedia.orguci.edu This analysis helps in identifying the electrostatic potential and the relative polarity of different parts of the molecule. bhu.ac.in By determining the electron population of each atom, Mulliken charges can be computed using DFT calculations. It's important to note that Mulliken charges can be sensitive to the choice of the basis set used in the calculation. wikipedia.org In related structures, oxygen atoms typically exhibit negative charges, acting as donor atoms.
| Atom | Charge |
|---|---|
| C23 | -0.213279 |
| C21 | 0.315949 |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules, such as electronic absorption spectra. mpg.deaps.orgdtu.dk By simulating the response of the electron density to a time-dependent electric field, TD-DFT can predict the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. mpg.de This method is crucial for understanding the photophysical properties of the compound and can provide insights into its potential applications in areas like nonlinear optics. nih.gov The calculations can be performed in both the frequency and time domains. dtu.dk
The first-order hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule. mdpi.comusp.br Calculations of β are important for identifying materials with potential applications in optoelectronics and photonics. jetir.org DFT methods can be used to compute the components of the hyperpolarizability tensor. mdpi.comjetir.org A large value of β suggests a significant NLO response. nih.gov For some organic compounds, the calculated first-order hyperpolarizability has been shown to be significantly greater than that of standard NLO materials like urea (B33335). researchgate.net
| Compound | Dipole Moment (Debye) | First-Order Hyperpolarizability (x 10-30 cm5/esu) |
|---|---|---|
| o-Cl Benzaldehyde | 3.1243 | 155.86 |
| m-Cl Benzaldehyde | 1.8918 | 240.86 |
| p-Cl Benzaldehyde | 2.1276 | 820.22 |
Biological Activities and Pharmacological Target Exploration of Iminofuran 2 One Derivatives
Broad-Spectrum Biological Potential of Iminofuranone Scaffolds
The furanone ring is a core component of many natural and synthetic molecules that exhibit a wide array of biological effects. researchgate.netijabbr.com Derivatives of iminofuran-2(3H)-ones, a class of furanone derivatives, are recognized for their significant potential for structural modifications, leading to a broad spectrum of biological activities, often coupled with low toxicity. researchgate.net Research has shown that these compounds can serve as valuable scaffolds for developing new therapeutic agents.
The biological potential of these scaffolds is extensive, encompassing anti-inflammatory, analgesic, antimicrobial, and antitumor properties. researchgate.netresearchgate.net For instance, certain substituted 3-iminofuran-2(3H)-ones have demonstrated notable analgesic and antitumor effects. researchgate.net The reactivity of the iminofuran-2(3H)-one ring with nucleophilic reagents allows for the creation of various acyclic and heterocyclic derivatives, further expanding their pharmacological utility. researchgate.netresearchgate.net The incorporation of different substituents, such as aromatic groups, into the iminodihydrofuran structure is a promising strategy for enhancing their biological activity.
Antimicrobial Activities
The antimicrobial properties of iminofuranone derivatives and related heterocyclic compounds have been a subject of extensive research, revealing their potential to combat various microbial pathogens.
Derivatives of the furan (B31954) scaffold have shown considerable antibacterial activity. For example, a novel N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine has demonstrated significant action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, indicating a broad spectrum of activity. ijabbr.com Similarly, imidazole (B134444) derivatives containing a 4-chlorophenyl group have exhibited moderate to good antibacterial effects. Specifically, compounds with a 4-chlorophenyl substitution showed high activity against S. aureus.
The mechanism of antibacterial action for some related heterocyclic compounds involves the disruption of the bacterial cell membrane. nih.govmdpi.com Time-kill studies on certain imidazolidine-4-one derivatives have shown rapid bactericidal effects against multidrug-resistant strains like MRSA and E. coli. nih.gov For some essential oil components with structural similarities, their antibacterial efficacy is attributed to compromising cell membrane integrity, leading to the leakage of intracellular materials and eventual cell death. mdpi.com
Table 1: Antibacterial Activity of Selected Furan and Imidazole Derivatives
| Compound/Derivative Class | Target Bacteria | Activity/MIC | Reference |
|---|---|---|---|
| N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Escherichia coli, Staphylococcus aureus | Significant action | ijabbr.com |
| Imidazole derivatives with 4-chlorophenyl group | Staphylococcus aureus | High activity (75% inhibition) | |
| Imidazole derivatives with 4-methylphenyl group | Escherichia coli | High activity (67% inhibition) | |
| Bis-cyclic imidazolidine-4-one derivatives | MRSA, E. coli | Rapid bactericidal action | nih.gov |
The antifungal potential of heterocyclic compounds related to iminofuran-2-ones, particularly azole derivatives, is well-documented. nih.govmdpi.comresearchgate.net The primary mechanism of action for azole antifungals like fluconazole (B54011) and itraconazole (B105839) involves the inhibition of the cytochrome P-450 dependent enzyme 14α-sterol demethylase. nih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane. nih.govmdpi.com
Some imidazole derivatives have demonstrated significant antifungal activity against various Candida species. researchgate.netnih.gov For instance, certain 5-aminoimidazole-4-carbohydrazonamide derivatives have shown potent activity against Candida albicans and Candida krusei, with some exerting a fungicidal effect. nih.gov The mechanism for these compounds also includes the inhibition of germ tube formation in C. albicans, a key virulence factor. nih.gov Additionally, some flavonoids have shown antifungal effects by deforming the cell wall through the inhibition of β-glucan and chitin (B13524) synthesis. mdpi.com
Research into the antiviral properties of compounds containing the 5-(4-chlorophenyl) moiety has yielded promising results. A study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides revealed that some of these derivatives possess significant anti-tobacco mosaic virus (TMV) activity, with inhibition rates comparable to the commercial agent ningnanmycin. mdpi.com
Furthermore, other related heterocyclic structures have demonstrated a broad spectrum of antiviral activities. plos.org Thiazolidinone derivatives bearing a 6-(4-chlorophenyl)imidazo[2,1-b]thiazole moiety have shown moderate activity against influenza A virus strains and vesicular stomatitis virus (VSV). The antiviral mechanism for some iminosugar derivatives has been linked to the impairment of viral morphogenesis, leading to the production of viral particles with reduced infectivity. nih.gov Some small molecule deubiquitinase inhibitors have also shown antiviral activity against several RNA viruses, including norovirus, by targeting host cell proteins utilized during infection. plos.org
Table 2: Antiviral Activity of Selected Heterocyclic Derivatives
| Compound/Derivative Class | Target Virus | Activity/EC50 | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides | Tobacco Mosaic Virus (TMV) | ~50% inhibition | mdpi.com |
| 4-Thiazolidinones with 6-(4-chlorophenyl)imidazo[2,1-b]thiazole | Influenza A, Vesicular Stomatitis Virus (VSV) | Moderate activity, EC50 for VSV: 2-9 µM | |
| WP1130 derivatives | Norwalk virus, Sindbis virus, LaCrosse virus | EC50 near 5 µM for Norwalk virus | plos.org |
| Chalcone (B49325) derivative 5d | Tobacco Mosaic Virus (TMV) | EC50 = 65.8 µg/mL | rsc.org |
Anticancer and Antiproliferative Activities
The development of novel anticancer agents is a critical area of research, and iminofuranone derivatives have emerged as a promising class of compounds with significant cytotoxic and antiproliferative effects against various cancer cell lines.
Derivatives containing the furan or imidazole scaffold have demonstrated potent cytotoxicity against a range of human cancer cell lines. For example, spirooxindoles incorporating an aryl-furan moiety have shown significant activity against breast (MCF7) and liver (HepG2) carcinoma cell lines. nih.gov A chalcone derivative with a 5-(2-chlorophenyl)furan-2-yl group was particularly potent against both cell lines, with IC50 values of 4.1 µM and 3.5 µM, respectively. nih.gov Similarly, certain N-1 arylidene amino imidazole-2-thiones exhibited strong cytotoxic effects against MCF-7, HCT-116 (colon carcinoma), and HepG2 cells, with some compounds showing IC50 values below 5 µM. semanticscholar.org
The mechanisms underlying the anticancer activity of these compounds are multifaceted. A common mechanism is the induction of apoptosis (programmed cell death). For instance, certain imidazole derivatives induce apoptosis in HL60 (leukemia) cells, which is associated with caspase-3 activation. mdpi.com Xanthohumol, a prenylated chalcone, has been shown to induce apoptosis in neuroblastoma cell lines by increasing the expression of pro-apoptotic markers like cleaved PARP and Bax, while decreasing the anti-apoptotic marker Bcl-2. nih.gov
Another significant mechanism is the disruption of the cell cycle. Some nitrogen-based heterocyclic derivatives cause cell cycle arrest at the G2/M phase, which is often linked to the inhibition of tubulin polymerization. mdpi.com This prevents the formation of the mitotic spindle, a crucial structure for cell division, thereby halting proliferation. mdpi.com Furthermore, some compounds have been found to target specific signaling pathways that are often dysregulated in cancer. For example, certain pyrano[2,3-c]pyrazole derivatives with a N-(4-chlorophenyl) substituent have been shown to inhibit the AKT2/PKBβ kinase, a key component of the PI3K/AKT signaling pathway which is crucial for cell survival and proliferation. nih.gov
Table 3: Cytotoxic Activity of Selected Furan and Imidazole Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Chalcone with 5-(2-chlorophenyl)furan-2-yl | MCF7 (Breast) | 4.1 | nih.gov |
| Chalcone with 5-(2-chlorophenyl)furan-2-yl | HepG2 (Liver) | 3.5 | nih.gov |
| Spirooxindole with 4-chlorophenyl | MCF7 (Breast) | 4.3 | nih.gov |
| N-1 arylidene amino imidazole-2-thiones | MCF-7, HCT-116, HepG2 | < 5 | semanticscholar.org |
| Nitrogen-based heterocyclic derivative 9 | HL60 (Leukemia) | 8.63 | mdpi.com |
| Xanthohumol | Neuroblastoma cell lines | ~12 | nih.gov |
Induction of Apoptosis Pathways
Iminofuran-2-one derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, a critical process in cancer therapy. nih.govresearchgate.net The induction of apoptosis is often a consequence of other cellular actions, such as the disruption of the microtubule network. researchgate.netdntb.gov.ua By interfering with microtubule polymerization, these compounds can halt the cell cycle, leading to the initiation of apoptotic pathways. dntb.gov.uaresearchgate.net
The mechanism of apoptosis induction by some iminofuran-2-one derivatives involves the activation of key signaling pathways. For instance, treatment with certain derivatives has been shown to lead to the arrest of the cell cycle in the G2/M phase. nih.govresearchgate.netresearchgate.net This cell cycle arrest is a common trigger for apoptosis. Further evidence of apoptosis is seen through morphological changes in cells and DNA fragmentation. nih.gov
Specific molecular events associated with apoptosis induction by these compounds include the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov The Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway, are also implicated. A reduction in the expression of the anti-apoptotic protein Bcl-2 has been observed, which shifts the balance towards apoptosis. mdpi.com This disruption of mitochondrial function, indicated by a loss of mitochondrial membrane potential and the release of cytochrome c, further activates the intrinsic apoptotic pathway. mdpi.commdpi.com The tumor suppressor protein p53, a key regulator of apoptosis, can also be activated in response to cellular stress caused by these compounds, further promoting cell death. nih.gov
Tubulin Polymerization Inhibition
A significant mechanism of action for the anticancer effects of certain 5-(4-Chlorophenyl)iminofuran-2-one derivatives is the inhibition of tubulin polymerization. dntb.gov.uanih.gov Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for various cellular processes, including cell division, motility, and intracellular transport. nih.govnih.gov By disrupting the normal dynamics of microtubule assembly and disassembly, these compounds can effectively halt cell proliferation. dntb.gov.ua
Derivatives of 5-(4-chlorophenyl)furan have been identified as potent inhibitors of tubulin polymerization, with some compounds showing greater potency than the well-known tubulin inhibitor, colchicine (B1669291). nih.gov These compounds have been shown to bind to the colchicine binding site on β-tubulin, thereby preventing the formation of microtubules. dntb.gov.uanih.gov This interference with the microtubule network leads to a cascade of events, including the arrest of the cell cycle at the G2/M phase and the subsequent induction of apoptosis. nih.govdntb.gov.ua
The inhibitory effect on tubulin polymerization has been confirmed through various experimental techniques. For example, tubulin polymerization assays have demonstrated a strong inhibition of tubulin assembly in the presence of these compounds. researchgate.netdntb.gov.ua Furthermore, immunofluorescence studies have visually confirmed the disruption of the microtubule network within cancer cells following treatment. dntb.gov.ua Molecular docking studies have also provided insights into the binding interactions between these iminofuran-2-one derivatives and the colchicine-binding site on tubulin. dntb.gov.uanih.gov
| Compound | Target Cell Line | IC50 (μM) | Tubulin Polymerization Inhibition (%) | Reference |
| 7c | Leukemia SR | 0.09 | 95.2 | nih.gov |
| 7e | Leukemia SR | 0.05 | 96.0 | nih.gov |
| 11a | Leukemia SR | 0.06 | 96.3 | nih.gov |
| 3d | HeLa, A549, HT-29 | 0.03-0.043 | 72 (inhibition of colchicine binding) | mdpi.com |
| CA-4 | - | - | IC50: 1.1 | mdpi.com |
Anti-inflammatory and Analgesic Properties
Derivatives of iminofuran-2-one have been investigated for their potential as anti-inflammatory and analgesic agents. researchgate.netnih.gov Inflammation is a complex biological response to harmful stimuli and is mediated by various enzymes and signaling molecules. nih.gov The ability of these compounds to inhibit key inflammatory enzymes suggests their potential therapeutic value in managing inflammatory conditions. nih.govnih.gov
Cyclooxygenase (COX) Inhibition Profiles (COX-1, COX-2)
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. brieflands.com There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation. mdpi.com
Derivatives of furanone have been shown to exhibit inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. brieflands.comdoi.org Some novel benzimidazole (B57391) derivatives have shown promising selective COX-2 inhibition. ekb.eg For instance, certain pyridazinone derivatives have demonstrated dual COX-2/15-LOX inhibition, highlighting their potential as multi-target anti-inflammatory agents. nih.gov The development of selective COX-2 inhibitors remains an active area of research to find safer and more effective anti-inflammatory drugs. doi.orgnih.gov
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5a | >100 | 4.33 | >23.096 |
| 5b | >100 | 10.4 | >9.619 |
| Indomethacin | 0.41 | - | - |
Data for compounds 5a and 5b from a study on NSAID conjugates. mdpi.com Data for Indomethacin from a study on benzimidazole derivatives. ekb.eg
Lipoxygenase (LOX) Inhibition Profiles (e.g., 5-LOX, 15-LOX)
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. nih.govmdpi.com The inhibition of LOX enzymes, particularly 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX), is a key strategy for the development of anti-inflammatory drugs. plos.org
Iminofuran-2-one derivatives and related heterocyclic compounds have been evaluated for their ability to inhibit LOX enzymes. nih.govnih.gov For instance, a series of chlorophenyl-furfuryl-based 1,2,4-triazole (B32235) derivatives were synthesized and showed potent inhibitory activity against 15-LOX. nih.govnih.gov Structure-activity relationship studies have indicated that the nature and position of substituents on the phenyl ring are important for determining the 15-LOX inhibitory activity. nih.gov Some pyridazinone derivatives have exhibited dual inhibition of both COX-2 and 15-LOX, suggesting a broader anti-inflammatory profile. nih.gov The inhibition of 15-LOX-1 is also being explored for its potential to protect cells from ferroptosis, a form of regulated cell death characterized by lipid peroxidation. rug.nlnih.gov
| Compound | 15-LOX Inhibition IC50 (μM) |
| 7k | 17.43 ± 0.38 |
| 7o | 19.35 ± 0.71 |
| 7m | 23.59 ± 0.68 |
| 7b | 26.35 ± 0.62 |
| 7i | 27.53 ± 0.82 |
Data from a study on chlorophenyl-furfuryl-based 1,2,4-triazole derivatives. nih.gov
Other Biological Activities of Research Interest
Anti-ulcer Activity (H+, K+-ATPase and Urease Inhibition)
Peptic ulcer disease is a significant health problem, often caused by an imbalance between aggressive factors, such as gastric acid, and the protective mechanisms of the gastric mucosa. nih.govmdpi.com One of the key targets for anti-ulcer drugs is the H+, K+-ATPase, also known as the proton pump, which is responsible for the final step in gastric acid secretion. researchgate.net
In addition to the proton pump, the enzyme urease is another important target, particularly in the context of ulcers caused by Helicobacter pylori infection. nih.gov Urease, produced by H. pylori, hydrolyzes urea (B33335) to produce ammonia, which neutralizes gastric acid and allows the bacteria to survive in the harsh stomach environment. nih.govnih.gov Inhibition of urease can therefore help to control H. pylori infection and related ulcers. nih.govusda.govmonolith46.com.pl While direct evidence for the anti-ulcer activity of this compound through these specific mechanisms is limited in the provided context, the exploration of furan and its derivatives for anti-ulcer properties is an area of research interest. nih.govscispace.com
Monoamine Oxidase (MAO) Inhibition
No studies were found that specifically investigate the MAO inhibitory activity of this compound. Research on other furan derivatives has shown that the furan scaffold can be a basis for MAO inhibitors, but this cannot be extrapolated to the specific target compound. nih.govijabbr.com
Antidepressant and Anxiolytic Potential
There is no available data from preclinical or clinical studies to suggest or confirm any antidepressant or anxiolytic effects of this compound. While MAO inhibitors and other classes of furan-containing compounds are explored for these properties, no such investigation has been published for this specific molecule. ijabbr.comnih.govnih.govwikipedia.org
Investigation of Molecular Targets and Interaction Mechanisms
Enzyme Inhibition Kinetics
No information regarding the enzyme inhibition kinetics of this compound is available in the scientific literature. Therefore, kinetic parameters such as Kᵢ (inhibition constant) or IC₅₀ values for any enzyme target are unknown. General principles of enzyme kinetics describe how inhibitors interact with enzymes, but these cannot be applied without experimental data. lsuhsc.edureadthedocs.ioyoutube.com
Elucidation of Biological Pathways
Without data on its molecular targets or biological activities, the biological pathways modulated by this compound remain unelucidated.
Due to the absence of specific research on This compound , the requested article with detailed findings and data tables cannot be created.
Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl Iminofuran 2 One
Influence of the 4-Chlorophenyl Substituent on Biological Efficacy
The 4-chlorophenyl group is a common moiety in pharmacologically active compounds, and its presence is often critical for biological efficacy. SAR studies on related heterocyclic compounds consistently demonstrate the importance of this substituent.
The substitution pattern on the phenyl ring plays a pivotal role in determining the biological activity. Research on furan (B31954) chalcones has shown that the presence and position of a chloro group are significant. For instance, furan chalcone (B49325) derivatives containing a 2,5-dichloro substitution on the phenyl ring exhibited the highest urease inhibitory activity, with an IC₅₀ value of 16.13 ± 2.45 µM. mdpi.com Another potent compound in the same study featured a single chloro group at the 2'-position (IC₅₀ = 18.75 ± 0.85 µM), outperforming the reference drug thiourea. mdpi.com A compound with a 3,4-dichloro substitution also showed good activity. mdpi.com This suggests that the electronic-withdrawing nature and the specific location of the chlorine atom(s) on the phenyl ring are key determinants of potency.
In a different series of compounds based on a 5-phenylfuran core, the 4-chloro derivative was a key component in creating potent antitumor agents. nih.gov For example, 5-(5-(4-chlorophenyl)furan-2-yl) derivatives showed significant cytotoxicity and inhibition of tubulin polymerization, with some analogs being more potent than the well-known agent colchicine (B1669291). nih.gov The consistent appearance of the 4-chlorophenyl group in highly active compounds across different studies underscores its favorable contribution to biological interactions, likely through a combination of electronic and hydrophobic effects that enhance binding to target proteins.
| Compound Series | Substituent on Phenyl Ring | Biological Activity | Reference |
| Furan Chalcones | 2',5'-dichloro | Most active urease inhibitor (IC₅₀ = 16.13 µM) | mdpi.com |
| Furan Chalcones | 2'-chloro | Potent urease inhibitor (IC₅₀ = 18.75 µM) | mdpi.com |
| Furan Chalcones | 3',4'-dichloro | Good urease inhibition (IC₅₀ = 21.05 µM) | mdpi.com |
| 5-Phenylfuran Derivatives | 4-chloro | Potent antitumor activity, tubulin polymerization inhibition | nih.gov |
| Piperidine Derivatives | 4-chlorophenyl sulfonyl | Strong urease and acetylcholinesterase inhibition | scielo.br |
Impact of Modifications to the Iminofuranone Ring System
The iminofuranone ring is a reactive and versatile scaffold. Modifications to this ring system, including its replacement with other heterocycles or its opening (decyclization), have profound effects on the compound's pharmacological profile.
One common modification is the bioisosteric replacement of the furan ring's oxygen atom with a sulfur atom, creating a thiophene (B33073) analog. In a study on colchicine binding site inhibitors, both 5-(5-(4-chlorophenyl)furan-2-yl) and 5-(5-(4-chlorophenyl)thiophen-2-yl) derivatives were synthesized and evaluated. nih.gov Both series of compounds demonstrated potent antitumor activity, indicating that the thiophene ring can serve as an effective bioisostere for the furan ring in this context, maintaining the necessary structural conformation for activity. nih.gov
Furthermore, the furanone ring itself can undergo reactions that lead to different heterocyclic systems or acyclic products, drastically altering biological activity. For example, 3-iminofuran-2(3H)-ones are known to react with nucleophiles, leading to either acyclic derivatives or different heterocyclic structures. researchgate.net Studies have shown that the intramolecular cyclization of related compounds can yield substituted ethyl 4-(4-chlorophenyl)-2-{[2-oxofuran-3(2H)-ylidene]-amino}thiophene-3-carboxylates, which possess significant antinociceptive (pain-relieving) activity and low toxicity. researchgate.netresearchgate.net The opening of the oxofuran ring in certain derivatives upon reaction with amines or alcohols results in the formation of substituted butanamides or butanoates, which have shown pronounced anti-inflammatory or analgesic effects. researchgate.netresearchgate.net These findings highlight that the core ring system is not immutable and that its transformation can unlock different or improved therapeutic activities.
| Ring System Modification | Resulting Structure | Observed Biological Activity | Reference |
| Bioisosteric Replacement (O to S) | 5-(5-(4-chlorophenyl)thiophen-2-yl) derivatives | Potent antitumor activity retained | nih.gov |
| Intramolecular Cyclization | Substituted thiophene-3-carboxylates | Pronounced antinociceptive activity | researchgate.netresearchgate.net |
| Ring Opening with Amines | N-alkyl-2-aroylhydrazinylidene-4-oxobutanamides | Pronounced anti-inflammatory activity | researchgate.net |
| Ring Opening with Alcohols | Substituted 2-[2-(4-nitrobenzoyl)hydrazono]-4-oxobutanoates | Pronounced anti-inflammatory and analgesic effects | researchgate.net |
Steric and Electronic Effects of Peripheral Substituents on Pharmacological Profiles
Electronic effects, which describe how substituents donate or withdraw electron density, are critical. In many heterocyclic series, the introduction of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) groups, at specific positions can enhance activity. mdpi.comesisresearch.org For instance, in a series of furan chalcones, compounds with electron-withdrawing chloro groups on the phenyl ring were among the most potent urease inhibitors. mdpi.com Conversely, the introduction of multiple bulky electron-donating groups like methoxy (B1213986) (OCH₃) can sometimes lead to decreased activity. nih.gov The nature of the amino group and its substituents can also significantly alter the electronic properties; N,N-dialkylamino groups are strong electron-donors, and their orientation relative to the aromatic ring can be sterically hindered, which in turn modulates their electronic contribution. mdpi.com
Steric effects relate to the size and shape of the substituents and how they affect the molecule's ability to fit into a binding site. Bulky substituents can cause steric hindrance, which may either block a crucial binding interaction or, conversely, lock the molecule into a more favorable conformation. unilag.edu.ng For example, in a study of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, various substitutions were explored to enhance antiviral activity against human adenovirus (HAdV). nih.gov The results showed that specific substitutions led to compounds with significantly improved selectivity and potency, highlighting the delicate balance of steric and electronic factors required for optimal activity. nih.gov The quantitative structure-activity relationship (QSAR) models often confirm that anti-inflammatory and other activities are influenced by a combination of descriptors for steric bulk (e.g., chiV3) and electronic properties. nih.gov
| Substituent Type/Position | Property | Influence on Biological Activity | Reference |
| Chloro group on phenyl ring | Electron-withdrawing | Increased urease inhibitory activity | mdpi.com |
| Nitro group on benzazoles | Electron-withdrawing | Increased antifungal activity | esisresearch.org |
| Multiple methoxy groups | Electron-donating, bulky | Can lead to decreased activity | nih.gov |
| Alkyl groups ortho to aniline (B41778) nitrogen | Steric hindrance | Can reduce reactivity and alter binding | unilag.edu.ng |
| Various groups on benzamide (B126) scaffold | Steric and Electronic | Modulated anti-HAdV potency and selectivity | nih.gov |
Stereochemical Considerations in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. fiveable.me Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. nih.gov
For a molecule to be biologically active, its three-dimensional structure must be complementary to its binding site. nih.gov Even small changes in the spatial arrangement of functional groups can lead to a significant loss of activity. In the context of furanone derivatives, if a chiral center exists within the molecule, it is highly probable that one enantiomer will be significantly more potent than the other. This is because only one enantiomer may be able to align its key binding groups (e.g., the chlorophenyl ring, the imine nitrogen, the carbonyl oxygen) correctly with the corresponding interaction points on the target protein. nih.gov
While specific stereochemical studies on 5-(4-Chlorophenyl)iminofuran-2-one itself are not extensively detailed in the provided context, the principles are well-established. For example, in the synthesis of related complex heterocyclic systems, achieving stereoselectivity is a key goal to produce the desired bioactive isomer. acs.org In the development of 5-(4-chlorophenyl)furan derivatives as antitumor agents, the stereochemical assignment of the final products was confirmed using NMR studies, acknowledging the importance of the molecule's 3D structure. nih.gov The biological evaluation of such compounds implicitly tests a specific stereoisomer (or a racemic mixture), and any observed activity is inherently linked to its spatial configuration. Therefore, controlling and understanding the stereochemistry is essential for developing potent and selective therapeutic agents based on this scaffold. fiveable.me
Future Directions and Emerging Research Perspectives
Rational Design of Next-Generation Iminofuranone Derivatives
The rational design of new iminofuranone derivatives is a key area of focus, aiming to enhance potency, selectivity, and pharmacokinetic properties. This approach moves beyond traditional synthesis and screening by using structural information of biological targets to guide the design of new molecules.
Researchers are employing structure-based drug design (SBDD) and ligand-based drug design (LBDD) to create novel analogs of 5-(4-chlorophenyl)iminofuran-2-one. researchgate.net For instance, by understanding the binding interactions of existing iminofuranone derivatives with their protein targets, medicinal chemists can strategically modify the core structure to improve affinity and efficacy. This includes the introduction of various substituents on the phenyl ring or modifications to the iminofuranone core itself to explore new chemical space and biological activities. scielo.org.mxnih.gov
A significant aspect of this design process is the development of derivatives with improved drug-like properties. Computational tools are used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds before their synthesis, saving time and resources. frontiersin.orgnih.gov For example, the "rule of 5" and other computational filters are applied to assess the potential of new designs to be orally bioavailable. nih.gov
Development of Advanced Synthetic Methodologies
The synthesis of iminofuranone derivatives is evolving with the development of more efficient and versatile methodologies. Traditional methods are being supplemented and, in some cases, replaced by advanced techniques that offer higher yields, greater stereoselectivity, and more environmentally friendly conditions.
One promising area is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like iminofuranones in a single step from three or more starting materials. researchgate.netmdpi.com Isocyanide-based MCRs, for example, have been successfully employed to generate novel iminofuranone derivatives. researchgate.netrsc.org These methods are not only efficient but also allow for the rapid generation of a diverse library of compounds for biological screening.
Furthermore, visible-light-induced photoredox catalysis is emerging as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including iminofuranones. researchgate.net This approach offers mild reaction conditions and the ability to perform transformations that are challenging with traditional thermal methods. The development of solid-phase synthesis techniques is also contributing to the efficient production of iminofuranone libraries. researchgate.net
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational and experimental methods is revolutionizing the drug discovery pipeline for iminofuranone-based compounds. scielo.org.mx This integrated approach accelerates the identification and optimization of lead compounds. frontiersin.org
In silico screening of large virtual libraries of iminofuranone derivatives against various biological targets is a crucial first step. scientiaplena.org.brmdpi.com Molecular docking simulations predict the binding modes and affinities of these compounds, helping to prioritize candidates for synthesis and experimental testing. scientiaplena.org.brnih.gov For example, docking studies have been used to identify potential inhibitors of enzymes like sirtuins. nih.gov
The predictions from computational studies are then validated through in vitro and in vivo experiments. scientiaplena.org.brnih.gov This iterative cycle of design, prediction, synthesis, and testing allows for the rapid refinement of lead compounds. scielo.org.mx For instance, compounds identified through virtual screening can be synthesized and their biological activity, such as cytotoxicity against cancer cell lines or inhibition of specific enzymes, can be experimentally determined. mdpi.comnih.gov This feedback loop between computational and experimental data is essential for the successful development of new therapeutic agents. scielo.org.mxnih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
While the anti-inflammatory and analgesic properties of some iminofuranone derivatives are known, current research is actively exploring new biological targets and therapeutic applications. chimicatechnoacta.ruresearchgate.net The structural versatility of the iminofuranone scaffold suggests that it may interact with a wide range of biological macromolecules.
One area of significant interest is the development of iminofuranone derivatives as anticancer agents . Research has shown that certain furan (B31954) and iminofuranone derivatives can inhibit tubulin polymerization, a key process in cell division, making them potential mitotic inhibitors. nih.govnih.govmdpi.com Some compounds have demonstrated potent cytotoxic activity against various cancer cell lines. mdpi.comnih.gov
Another emerging application is in the field of antiviral research . For instance, some 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which share a similar substituted phenyl moiety, have shown activity against the tobacco mosaic virus. nih.gov This suggests that iminofuranone derivatives could be explored for their potential against human viruses.
The potential for iminofuranones to act as enzyme inhibitors is also a major focus. nih.gov For example, derivatives are being investigated as inhibitors of carbonic anhydrases and sirtuins, which are implicated in various diseases. nih.govbiointerfaceresearch.com The ability to modulate the activity of these enzymes opens up possibilities for treating a range of conditions, from metabolic disorders to neurodegenerative diseases.
Furthermore, the core furanone structure is found in compounds with diverse biological activities, including potential use as intermediates in the synthesis of pharmaceuticals with anti-inflammatory and antioxidant properties. lookchem.com This broadens the scope for future research into the therapeutic potential of this compound and its derivatives.
Q & A
Q. How do steric and electronic effects of the 4-chlorophenyl group influence the compound’s reactivity in heterocyclic ring-forming reactions?
- Methodology : Steric effects are assessed by comparing reaction rates with bulkier substituents (e.g., 4-bromophenyl). Electronic effects are probed via Hammett σ constants: the electron-withdrawing Cl group enhances electrophilicity at the imine nitrogen, facilitating nucleophilic additions. Kinetic isotope effects (KIEs) and deuterium labeling further elucidate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
